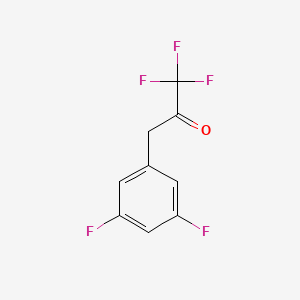

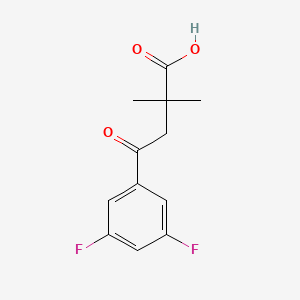

4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid” is likely to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a phenyl group (C6H5) with two fluorine atoms attached. The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric effects they exert on each other. The presence of the difluorophenyl group could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could potentially influence the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Bioactivity and Chemical Synthesis

4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid and its derivatives have been a focal point in chemical synthesis due to their bioactive properties. The compound and its related structures have been used as precursors or intermediates in the synthesis of various bioactive molecules. For instance, derivatives of cyclopropanecarboxylic acid, which shares a similar structure, have demonstrated excellent herbicidal and fungicidal activities, highlighting the potential of these compounds in agricultural applications (Tian et al., 2009).

Enantioselectivity in Chemical Reactions

The compound's derivatives have also been employed in studies focusing on enantioselective reactions, which are crucial for creating specific isomers of a substance that can have different biological activities. Notably, the enantioselectivity of Candida rugosa lipase was studied in the kinetic resolution of certain 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, underlining the compound's significance in stereochemical investigations (Sobolev et al., 2002).

Luminescence and Material Science

Moreover, derivatives of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid have been used in the development of luminescent materials. The study of Pd-catalyzed C-H bond arylation with related compounds led to the creation of iridium(III) complexes with bright emitting properties, showcasing the compound's utility in the field of materials science and photophysical property research (Boyaala et al., 2020).

Crystal Engineering and Supramolecular Chemistry

The compound and its analogs have also found application in crystal engineering and supramolecular chemistry. Studies have been conducted to understand the crystal structures and supramolecular assemblies involving similar compounds, providing insights into the construction of complex molecular architectures (Arora & Pedireddi, 2003).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid have been synthesized and studied for their biological activities. For instance, novel fluorinated pyridazinone derivatives synthesized from the compound demonstrated antibacterial properties and were subjected to docking studies, highlighting their potential in pharmaceutical research (Sowmya et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds such as 3,5-difluorophenylboronic acid and 3,5-Difluorohydrocinnamic acid are used in the synthesis of various bioactive compounds, suggesting that they may interact with a wide range of biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit diverse biological activities . For instance, indole derivatives, which share a similar aromatic ring structure, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.

Biochemical Pathways

For example, indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may influence a variety of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Future research on this compound could involve exploring its potential uses, studying its reactivity, and investigating its safety profile. This could involve conducting laboratory experiments, computational studies, and potentially even clinical trials if the compound is intended for use as a pharmaceutical .

Propriétés

IUPAC Name |

4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-8(13)5-9(14)4-7/h3-5H,6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFCQQPSIVIJDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=CC(=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645349 |

Source

|

| Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid | |

CAS RN |

898766-68-2 |

Source

|

| Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.